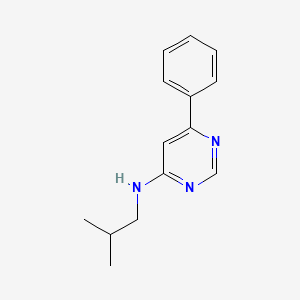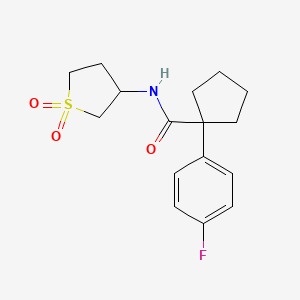![molecular formula C18H19ClN2O B6123419 (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6123419.png)
(4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone, also known as CPP or CPP-115, is a synthetic compound that belongs to the class of piperidine derivatives. CPP-115 has been extensively studied for its potential use in treating various neurological disorders such as addiction, epilepsy, and anxiety.
科学研究应用
(4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 has been extensively studied for its potential use in treating various neurological disorders such as addiction, epilepsy, and anxiety. Studies have shown that (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 can modulate the activity of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the metabolism of GABA in the brain. By inhibiting GABA transaminase, (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 can increase the levels of GABA in the brain, which can lead to a decrease in the severity of seizures and anxiety.
作用机制
(4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 works by inhibiting the activity of GABA transaminase, which is responsible for the metabolism of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to reduce the activity of neurons in the brain. By increasing the levels of GABA in the brain, (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 can help to reduce the severity of seizures and anxiety.
Biochemical and Physiological Effects:
Studies have shown that (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 can increase the levels of GABA in the brain, which can lead to a decrease in the severity of seizures and anxiety. (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 has also been shown to have a neuroprotective effect, which can help to prevent damage to the brain caused by seizures and other neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 in lab experiments is its ability to selectively inhibit GABA transaminase without affecting other enzymes in the brain. However, one of the limitations of using (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 in lab experiments is its high cost and complex synthesis process.
未来方向
There are several future directions for the use of (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 in the treatment of neurological disorders. One area of research is the use of (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 in combination with other drugs to enhance its therapeutic effects. Another area of research is the development of more efficient and cost-effective synthesis methods for (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115. Additionally, the use of (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease is an area of ongoing research.
合成方法
(4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with 3-pyridinemethanol to form the intermediate (4-chlorophenyl)[1-(3-pyridinyl)methyl]methanol. The intermediate is then reacted with piperidine and acetic anhydride to form (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115. The synthesis of (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 is a complex process that requires a high level of expertise and precision.
属性
IUPAC Name |
(4-chlorophenyl)-[1-(pyridin-3-ylmethyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-17-7-5-15(6-8-17)18(22)16-4-2-10-21(13-16)12-14-3-1-9-20-11-14/h1,3,5-9,11,16H,2,4,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFRLKJJQHOFSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-chlorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B6123343.png)
![N-ethyl-1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6123352.png)
![4-benzyl-1-[(2-methyl-2-propen-1-yl)thio]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6123357.png)
![2-[(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6123375.png)
![N-(2-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide](/img/structure/B6123381.png)

![2-{3-[2-(4-fluorophenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6123400.png)
![ethyl 4-{1-[4-(methoxycarbonyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6123413.png)
![3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6123418.png)
![2-{1-(4-ethoxybenzyl)-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6123425.png)

![N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6123439.png)
![pyrrolidin-2-ylidene(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B6123446.png)